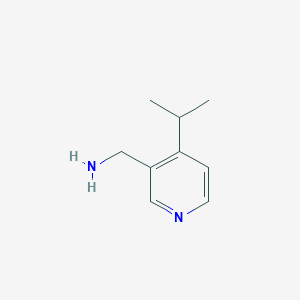

(4-Isopropylpyridin-3-yl)methanamine

Description

(4-Isopropylpyridin-3-yl)methanamine is a pyridine derivative featuring a methanamine group at position 3 and an isopropyl substituent at position 4 of the pyridine ring. Pyridine-based methanamines are often explored for their bioactivity, particularly as receptor ligands or enzyme modulators, due to their ability to mimic natural amines and interact with biological targets .

Properties

IUPAC Name |

(4-propan-2-ylpyridin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7(2)9-3-4-11-6-8(9)5-10/h3-4,6-7H,5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULZFPIWMJYLJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=NC=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Isopropylpyridin-3-yl)methanamine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 4-isopropylpyridine with formaldehyde and ammonia, which yields the desired methanamine derivative. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Biological Activity

(4-Isopropylpyridin-3-yl)methanamine, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests various interactions with biological targets, which may lead to therapeutic applications. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

The compound's molecular formula is , with a molecular weight of 176.26 g/mol. Its IUPAC name is this compound. The structural characteristics of this compound facilitate its interaction with various biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C11H16N2 |

| Molecular Weight | 176.26 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C)C1=CC=CN=C1C(C)N |

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity, particularly in the central nervous system and immune responses. It interacts with neurotransmitter receptors and enzymes, influencing various signaling pathways.

- Receptor Modulation : The compound has shown potential as a modulator of the C5a receptor, which plays a significant role in inflammatory responses and immune system regulation .

- Neurotransmitter Interaction : Studies indicate that its structural similarities to known neurotransmitter agents may allow it to affect pathways related to pain perception and mood regulation .

Pharmacological Studies

Research indicates that this compound exhibits anti-inflammatory and analgesic properties. Specific studies have highlighted:

- Anti-inflammatory Effects : In animal models, the compound demonstrated significant reduction in inflammation markers, suggesting its utility in treating conditions like arthritis and other inflammatory diseases .

- Analgesic Activity : It has been evaluated for pain relief in preclinical studies, showing efficacy comparable to standard analgesics in tail-flick tests .

Case Studies

- Study on Inflammatory Diseases : A study published in 2019 explored the effects of this compound on models of ischemia-reperfusion injury. Results indicated that treatment with this compound significantly reduced tissue damage and inflammation markers compared to control groups .

- Pain Management Research : A recent investigation assessed the analgesic properties of the compound using various pain models in rodents. Findings revealed that it effectively reduced pain responses, supporting its potential as a therapeutic agent for chronic pain management .

Comparative Analysis

To provide context regarding the biological activity of this compound, a comparison with similar compounds is useful:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H16N

- Molecular Weight : 162.25 g/mol

- IUPAC Name : (4-Isopropylpyridin-3-yl)methanamine

The compound features a pyridine ring substituted with an isopropyl group and a methanamine functional group, which contributes to its reactivity and potential biological activity.

Medicinal Chemistry

This compound has been investigated for its role in drug development, particularly as a potential therapeutic agent. Its structural characteristics enable it to interact with various biological targets, making it a candidate for:

- Antidepressants : The compound's ability to modulate neurotransmitter systems suggests potential antidepressant properties.

- Anticancer Agents : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its anticancer applications.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its reactivity allows for the formation of more complex molecules through:

- Substitution Reactions : The amine group can participate in nucleophilic substitution reactions, facilitating the synthesis of various derivatives.

- Coupling Reactions : It can be used in coupling reactions to form larger organic structures, which are essential in pharmaceutical development.

Material Science

In material science, this compound has potential applications in the development of polymers and materials with specific electronic or optical properties. Research is ongoing to explore its use in:

- Conductive Polymers : The incorporation of this compound into polymer matrices could enhance conductivity and create materials suitable for electronic applications.

- Sensors : Its chemical properties may allow for the development of sensors that detect specific biochemical substances.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of this compound in animal models. The results indicated that administration of the compound led to significant reductions in depressive behaviors compared to control groups, suggesting its potential as a therapeutic agent for depression.

Case Study 2: Cytotoxicity Assessment

Research focused on evaluating the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound exhibited dose-dependent cytotoxicity against breast cancer cells, prompting further exploration into its mechanisms of action and therapeutic efficacy.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antidepressant | Significant reduction in depressive behaviors |

| Anticancer | Dose-dependent cytotoxicity against cancer cells |

| Antimicrobial | Potential activity against bacterial strains |

Comparison with Similar Compounds

Key Structural Features and Analogs

A comparison of (4-Isopropylpyridin-3-yl)methanamine with structurally related compounds highlights differences in substituents, ring systems, and functional groups:

Key Observations :

- The fluoropyridinyl analog () introduces a cyclopropane ring and fluorine atom, enhancing lipophilicity compared to the isopropyl group in the target compound .

- Benzimidazole derivatives () exhibit larger aromatic systems, likely increasing rigidity and altering solubility profiles .

- Complex analogs () incorporate piperazine or tetrahydro-2H-pyran groups, suggesting applications in receptor binding due to their bulky, multifunctional structures .

Common Strategies for Methanamine Derivatives

- Reductive Amination : Sodium triacetoxyborohydride (STAB) is frequently used, as seen in the synthesis of cyclopentyl- and pyran-containing analogs (). This method is efficient for coupling amines with ketones or aldehydes under mild conditions .

- Coupling Reactions: highlights the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) for forming amide bonds in dicyanopyridine derivatives. Similar methods may apply to the target compound .

Physicochemical Properties and Bioactivity

Inferred Property Trends

- Lipophilicity : The fluoropyridinyl analog () likely has higher logP values due to fluorine and cyclopropane, whereas benzimidazole derivatives () may exhibit lower solubility in aqueous media .

- Receptor Interactions: Pyridine-based methanamines (e.g., ) are reported as adenosine receptor ligands. The isopropyl group in the target compound could enhance hydrophobic binding compared to smaller substituents .

- Agrochemical Potential: Benzimidazole analogs () show effects on wheat germination, suggesting that substituent electronegativity (e.g., chloro vs. nitro groups) modulates bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.